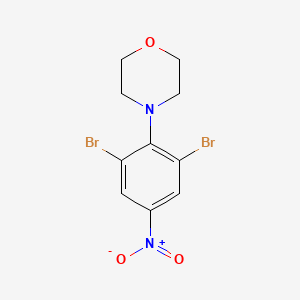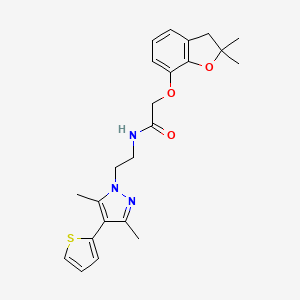
5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in a variety of biological processes .
Molecular Structure Analysis
The molecular structure of “5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” would consist of an indole ring system with a bromine atom at the 5-position and a 3-methylbutyl group at the 1-position . The “2,3-dione” indicates the presence of two carbonyl groups at the 2 and 3 positions of the indole ring.Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” would undergo depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” would depend on its specific structure. For example, the presence of the bromine atom and the carbonyl groups would likely make the compound relatively polar .科学的研究の応用
Antiproliferative and Cytotoxic Activity
Indole phytoalexins, including 5-bromosubstituted derivatives, have been investigated for their antiproliferative and cytotoxic effects. In a study, novel 5-bromosubstituted analogues of indole phytoalexins were synthesized and screened in vitro against seven human cancer cell lines. Some of these analogues exhibited antiproliferative activity comparable to that of cisplatin, a commonly used chemotherapy drug. Remarkably, their toxicity on normal 3T3 cells was lower than that of cisplatin .
Antifungal Properties
Indole phytoalexins, including 5-bromosubstituted variants, demonstrate a broad spectrum of antifungal activities. These compounds serve as a defense mechanism for cruciferous vegetables (such as broccoli, cabbage, and cauliflower) when exposed to stressors like pathogen infection. Their ability to inhibit fungal growth makes them valuable targets for further research .
Moderate Antibacterial Effect
While indole phytoalexins are primarily known for their antifungal properties, some studies have also reported moderate antibacterial effects. Investigating the antibacterial potential of 5-bromosubstituted derivatives could provide insights into novel antimicrobial strategies .
Antiprotozoal Activity
Indole phytoalexins, including 5-bromosubstituted compounds, exhibit antiprotozoal activity. Understanding their mechanisms of action and exploring their potential as antiprotozoal agents could contribute to the development of new treatments for parasitic infections .
Cancer Chemoprevention
High consumption of cruciferous vegetables has been associated with decreased human cancer risk. Indole phytoalexins, including 5-bromosubstituted analogues, may contribute to this protective effect. Investigating their cancer chemopreventive properties could lead to novel strategies for cancer prevention .
Anticancer Effects
Indole phytoalexins, including 5-bromosubstituted variants, display anticancer and antiproliferative effects against human cancer cell lines. Further studies can explore their specific mechanisms of action and potential as therapeutic agents .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
特性
IUPAC Name |
5-bromo-1-(3-methylbutyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFKVGXECELTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)
![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)

![(E)-3-(but-2-en-1-yl)-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441814.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)
![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2441819.png)
![N-cyclopentyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441820.png)
![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)
